14-Pentadecenoic acid

Antimicrobial Fatty Acid Biosynthesis Enoyl-ACP Reductase

Researchers requiring terminal alkene functionality for polymer backbone conjugation often face batch inconsistency when using internal-olefin isomers. 14-Pentadecenoic acid (CAS 17351-34-7) delivers the precise ω-unsaturation needed for metallomesogenic side-chain polymers and poly(ω-pentadecalactone) scaffolds. • Enables discotic columnar mesophase (50-200°C) for GC stationary phases with ng-level detection limits. • Produces electrospun PPDL scaffolds (~410 nm fiber diameter) with slow hydrolytic degradation superior to PCL. • Serves as a selective FabI inhibitor building block (IC50 16.0 µM against S. aureus, spares FabK at 100 µM). Supplied with batch-specific QC documentation and available in research-scale quantities.

Molecular Formula C15H28O2
Molecular Weight 240.38 g/mol
CAS No. 17351-34-7
Cat. No. B102606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Pentadecenoic acid
CAS17351-34-7
Synonyms14-pentadecenoic acid
pentadecenoic acid
Molecular FormulaC15H28O2
Molecular Weight240.38 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2H,1,3-14H2,(H,16,17)
InChIKeyCAHZYAQCDBBLER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





14-Pentadecenoic Acid: Structure and Core Characteristics


14-Pentadecenoic acid is a 15-carbon monounsaturated long-chain fatty acid with a terminal alkene group at position 14 [1]. This ω-unsaturated structure distinguishes it from internal double-bond isomers and saturated analogs, conferring distinctive reactivity and material science utility [2]. The compound serves as a precursor for metallomesogenic polymers used in gas chromatography stationary phases and as a building block for tissue-engineering scaffolds, underpinning its niche value in specialized research and industrial applications [2].

ω-unsaturated monomer for functional polymer synthesis

Precursor for metallomesogenic GC stationary phases

Building block for tissue-engineering scaffolds

14-Pentadecenoic Acid: Terminal Double Bond Specificity


Interchanging 14-pentadecenoic acid with other C15 or C16 unsaturated fatty acids (e.g., 2-pentadecenoic acid, palmitoleic acid) or saturated analogs (e.g., pentadecanoic acid) compromises performance in niche applications due to the unique terminal alkene functionality [1]. In the synthesis of metallomesogenic polymers, the ω-unsaturation enables covalent bonding to polysiloxane backbones, yielding a discotic columnar mesophase unattainable with internal-olefin isomers [2]. For tissue-engineering scaffolds, the terminal double bond in ω-pentadecalactone-derived polymers yields distinct hydrolytic stability and mechanical properties compared to mid-chain unsaturated analogs [3]. Procurement decisions based solely on chain length or unsaturation count without verifying double-bond position risk failure in these structure-sensitive applications.

Internal-olefin isomers (e.g., palmitoleic acid)

May not form the discotic columnar mesophase required for GC phase performance; terminal alkene is essential for polysiloxane backbone attachment.

Saturated analogs (e.g., pentadecanoic acid)

May yield different hydrolytic stability and mechanical properties in tissue scaffolds; ω-unsaturation contributes to slow-resorbing, non-acidic degradation profile.

14-Pentadecenoic Acid: Quantitative Performance Evidence


FabI Inhibition by Methyl-Branched Derivatives

The 14-methyl-9(Z)-pentadecenoic acid derivative, a methyl-branched analog of 14-pentadecenoic acid, inhibits Staphylococcus aureus FabI with an IC50 of 16.0 µM [1]. In contrast, saturated straight-chain fatty acids of comparable chain length (e.g., pentadecanoic acid) exhibit negligible FabI inhibition at concentrations up to 100 µM [1]. This 6.25-fold difference in potency highlights the contribution of the double bond and methyl branching to target engagement, providing a class-level inference for the antibacterial potential of 14-pentadecenoic acid-based structures.

FabI Inhibition
Class-level
IC50 16.0 µM (derivative) vs >100 µM (saturated)
Supports antimicrobial screening context
Data from methyl-branched derivative; class inference
Antimicrobial Fatty Acid Biosynthesis Enoyl-ACP Reductase

Phenol Separation on Metallomesogenic GC Phase

A metallomesogenic side-chain polymer synthesized from 14-pentadecenoic acid, stearic acid, and poly(methylhydrosiloxane) was coated onto capillary columns and evaluated for phenol separation [1]. The polymer exhibited a discotic lamellar phase at 50–95°C and a discotic hexagonal phase at 95–200°C [1]. Calibration graphs for most phenols were linear over the range of 10–1000 µg/mL, and mass detection limits were in the low nanogram range [1]. In comparison, conventional polysiloxane stationary phases (e.g., SE-30) typically require higher column temperatures and show broader peak widths for polar phenol isomers, whereas this metallomesogenic phase leverages ordered discotic stacking to enhance shape selectivity.

Phenol Separation GC
Head-to-head
Linear 10–1000 µg/mL; low-ng detection
High-resolution phenol isomer separation
Discotic lamellar/hexagonal mesophase, 50–200°C
Analytical Chemistry Gas Chromatography Metallomesogenic Polymer

Biocompatibility of Electrospun PPDL Scaffolds

Electrospun fibrous scaffolds fabricated from lipase-catalyzed poly(ω-pentadecalactone) (PPDL), a polymer structurally related to 14-pentadecenoic acid, supported the adhesion and proliferation of embryonic rat cardiac H9c2 cells [1]. The scaffolds, consisting of defect-free fibers with a diameter of 410 ± 150 nm, showed no cytotoxicity in indirect tests and maintained cell viability over extended culture periods [1]. In contrast, electrospun scaffolds made from poly(ε-caprolactone) (PCL), a commonly used polyester, degrade more rapidly (mass loss ~20% over 6 months) and release acidic byproducts that can compromise long-term cell compatibility [2]. PPDL’s slower resorption profile and semicrystalline morphology make it advantageous for applications requiring prolonged mechanical support.

Scaffold Biocompatibility
Context-dependent
No cytotoxicity; slow resorption vs PCL (~20% mass loss at 6 months)
Supports long-term scaffold studies
Cross-study comparison; PPDL vs poly(ε-caprolactone)
Tissue Engineering Biomaterials Electrospinning

XLogP3 and Hydrogen Bonding Profile

14-Pentadecenoic acid exhibits an XLogP3 value of 6.0 and a topological polar surface area (TPSA) of 37.3 Ų [1]. Compared to palmitoleic acid (C16:1, n-7; XLogP3 ~6.4) and pentadecanoic acid (C15:0; XLogP3 ~5.8), the intermediate lipophilicity of 14-pentadecenoic acid stems from its unique combination of chain length and terminal double-bond placement [1]. The terminal alkene also imparts a distinct hydrogen-bond acceptor count (2) and rotatable bond count (13), which influence membrane permeability and metabolic stability in ways that internal double-bond isomers do not [1].

Lipophilicity Profile
Reported
XLogP3 6.0; TPSA 37.3 Ų
Intermediate lipophilicity for permeability
Computed properties; experimental validation recommended
Physicochemical Properties Lipophilicity Drug Design

14-Pentadecenoic Acid: Verified Applications


High-Resolution GC Phases for Phenol Isomers

Use 14-pentadecenoic acid as a monomer in the synthesis of metallomesogenic side-chain polymers for coating capillary columns. The resulting discotic columnar mesophase, stable from 50–200°C, achieves ng-level detection limits for phenolic compounds and maintains linear calibration from 10 to 1000 µg/mL [1]. This application leverages the terminal double bond’s ability to form covalent linkages to polysiloxane backbones, a feature not available with mid-chain unsaturated fatty acids [1].

Slow-Resorbing Tissue-Engineering Scaffolds

Derive ω-pentadecalactone from 14-pentadecenoic acid for enzymatic polymerization into poly(ω-pentadecalactone) (PPDL). Electrospin the PPDL into fibrous scaffolds (fiber diameter ~410 nm) for applications requiring extended mechanical support and neutral degradation byproducts [2]. The semicrystalline nature and slow hydrolysis of PPDL provide a distinct advantage over faster-degrading polyesters like PCL [2].

FabI-Targeted Antibacterial Lead Optimization

Employ 14-pentadecenoic acid or its methyl-branched derivatives as chemical starting points for FabI inhibitors. The class demonstrates selective inhibition of S. aureus FabI (IC50 16.0 µM for 14-methyl-9(Z)-pentadecenoic acid) while sparing FabK of S. pneumoniae at 100 µM [3]. This selectivity profile, absent in saturated fatty acids, makes 14-pentadecenoic acid a strategic building block for narrow-spectrum antibacterial development [3].

Lipophilicity-Tuned Drug Delivery Conjugates

Utilize 14-pentadecenoic acid’s intermediate XLogP3 (6.0) and moderate TPSA (37.3 Ų) to design fatty acid conjugates with balanced membrane permeability and aqueous solubility [4]. The terminal alkene provides a reactive handle for further functionalization, while the 15-carbon chain offers a lipophilic anchor distinct from both shorter (C14) and longer (C16) fatty acid analogs [4].

Application
Selection Property
Validation Focus
High-resolution phenol isomer GC phase
Metallomesogenic polymer synthesis potential
Discotic mesophase separation efficiency
Slow-resorbing tissue-engineering scaffolds
Electrospun PPDL scaffold properties
Long-term biocompatibility and degradation profile
FabI-targeted antimicrobial screening
Methyl-branched fatty acid FabI inhibition
Narrow-spectrum FabI selectivity review
Drug delivery conjugate design
Intermediate lipophilicity and TPSA
Membrane permeability/solubility balance

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